molecular formula C7H4BrF3O2S B12844946 4-[(Difluoromethyl)sulphonyl]-2-fluorobromobenzene

4-[(Difluoromethyl)sulphonyl]-2-fluorobromobenzene

Cat. No.: B12844946
M. Wt: 289.07 g/mol
InChI Key: KUXWHIKVNLPYCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Difluoromethyl)sulphonyl]-2-fluorobromobenzene is a chemical compound with the molecular formula C7H4BrF3O2S and a molecular weight of 289.07 g/mol . This compound is characterized by the presence of a difluoromethyl group, a sulphonyl group, a fluorine atom, and a bromine atom attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of difluoromethylation reagents to introduce the CF2H group onto the benzene ring . The reaction conditions often include the use of metal-based catalysts and specific solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[(Difluoromethyl)sulphonyl]-2-fluorobromobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The sulphonyl group can undergo oxidation or reduction under specific conditions.

    Cross-Coupling Reactions: The compound can participate in cross-coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include metal catalysts such as palladium or nickel, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and reaction times.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted benzene derivatives, while cross-coupling reactions can produce complex organic molecules with new carbon-carbon bonds.

Scientific Research Applications

4-[(Difluoromethyl)sulphonyl]-2-fluorobromobenzene has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and in the development of new chemical reactions.

    Biology: The compound can be used in the study of biological processes and the development of bioactive molecules.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[(Difluoromethyl)sulphonyl]-2-fluorobromobenzene involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The difluoromethyl and sulphonyl groups can interact with molecular targets and pathways, leading to the formation of new chemical bonds and the modification of existing molecules .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-[(Difluoromethyl)sulphonyl]-2-fluorobromobenzene include:

Uniqueness

This compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its ability to undergo substitution, oxidation, reduction, and cross-coupling reactions makes it a versatile compound in both research and industrial applications.

Properties

Molecular Formula

C7H4BrF3O2S

Molecular Weight

289.07 g/mol

IUPAC Name

1-bromo-4-(difluoromethylsulfonyl)-2-fluorobenzene

InChI

InChI=1S/C7H4BrF3O2S/c8-5-2-1-4(3-6(5)9)14(12,13)7(10)11/h1-3,7H

InChI Key

KUXWHIKVNLPYCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)C(F)F)F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.